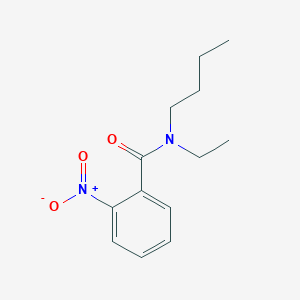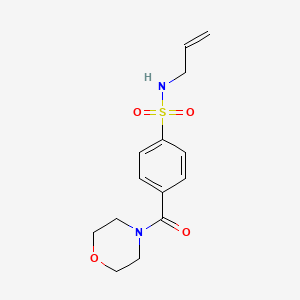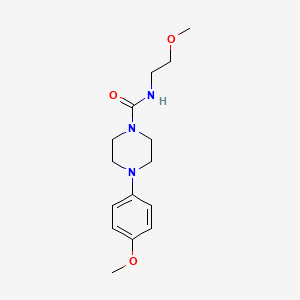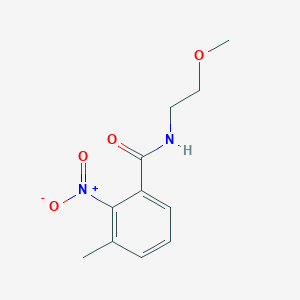![molecular formula C23H27N5OS3 B4583743 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583743.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
Heterocyclic compounds, especially those containing thiophene and triazole rings, have attracted significant interest in medicinal chemistry due to their diverse biological activities. Compounds with structures similar to the one mentioned are often synthesized to explore their potential as therapeutic agents, especially as antitumor, antibacterial, and antifungal agents.
Synthesis Analysis
The synthesis of complex heterocyclic compounds typically involves multi-step reactions, starting from basic heterocyclic scaffolds. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can give rise to cyanoacetamide derivatives, which can then be further functionalized to generate a wide range of heterocyclic derivatives (H. Shams et al., 2010). Such synthetic pathways might involve regioselective attacks, cyclization, and condensation reactions to introduce various functional groups into the core structure.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods like NMR, IR, and X-ray crystallography. For example, N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate has been characterized by these techniques, providing insights into the compound's geometry and electronic structure (C. Orek et al., 2012).
Scientific Research Applications
Synthesis and Antitumor Activity
Several studies have focused on synthesizing novel heterocyclic compounds derived from thiophene, pyrimidine, coumarin, pyrazole, and pyridine, exploring their potential antitumor activities. For example, research by Albratty et al. (2017) describes the synthesis of various heterocyclic derivatives and their investigation for antitumor activity against different cell lines, revealing some compounds with promising inhibitory effects comparable to known anticancer agents (Albratty et al., 2017). Similarly, Shams et al. (2010) synthesized polyfunctionally substituted heterocyclic compounds showing high antiproliferative activity in vitro against various human cancer cell lines (Shams et al., 2010).
Insecticidal Properties
Apart from anticancer properties, some studies have explored the insecticidal potential of related compounds. For instance, Fadda et al. (2017) reported on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, assessing their effectiveness against the cotton leafworm, Spodoptera littoralis. This research indicates the diverse biological activities these compounds may possess, including potential applications in agriculture (Fadda et al., 2017).
Antimicrobial Activity
Another area of research involves the development of heterocyclic compounds with antimicrobial properties. The synthesis of novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives containing sulfonamido moieties has been explored, demonstrating significant antimicrobial activity against a range of organisms. This research underscores the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).
properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[[5-(4,5-dimethylthiophen-3-yl)-4-propyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5OS3/c1-4-10-28-21(18-12-30-15(3)14(18)2)26-27-23(28)31-13-20(29)25-22-17(11-24)16-8-6-5-7-9-19(16)32-22/h12H,4-10,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNFJRAQRRABKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N)C4=CSC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-{[5-(4,5-dimethylthiophen-3-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4583662.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(9H-fluoren-2-yl)ethanone](/img/structure/B4583674.png)


![3-(5-chloro-2-methoxyphenyl)-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4583692.png)
![2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4583704.png)



![N-(2-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4583753.png)
![methyl 3-(2-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4583758.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583765.png)
![N-{2-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4583773.png)
![N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4583777.png)